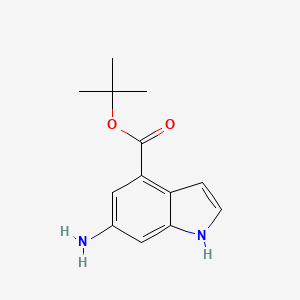
tert-Butyl 6-amino-1H-indole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 6-amino-1H-indole-4-carboxylate (TBAC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBAC is a synthetic molecule that belongs to the class of indole derivatives and has a tert-butyl group attached to the amino group.
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-1H-indole-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes. tert-Butyl 6-amino-1H-indole-4-carboxylate has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects
tert-Butyl 6-amino-1H-indole-4-carboxylate has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. tert-Butyl 6-amino-1H-indole-4-carboxylate has been found to have a low toxicity profile, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
One advantage of tert-Butyl 6-amino-1H-indole-4-carboxylate is its ease of synthesis. It can be synthesized using various methods, and the yields are generally high. tert-Butyl 6-amino-1H-indole-4-carboxylate also has a low toxicity profile, making it safe to use in lab experiments. One limitation of tert-Butyl 6-amino-1H-indole-4-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many future directions for tert-Butyl 6-amino-1H-indole-4-carboxylate research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anticancer agent. Additionally, further research is needed to understand the mechanism of action of tert-Butyl 6-amino-1H-indole-4-carboxylate and to optimize its synthesis methods.
Synthesis Methods
Tert-Butyl 6-amino-1H-indole-4-carboxylate can be synthesized by various methods, including the Pictet-Spengler reaction, Suzuki coupling, and Buchwald-Hartwig amination. The Pictet-Spengler reaction involves the condensation of an indole derivative with an aldehyde or ketone in the presence of acid catalysts. The Suzuki coupling method involves the coupling of an arylboronic acid with an indole derivative in the presence of a palladium catalyst. The Buchwald-Hartwig amination method involves the coupling of an aryl halide with an amine derivative in the presence of a palladium catalyst.
Scientific Research Applications
Tert-Butyl 6-amino-1H-indole-4-carboxylate has been used in various scientific research applications, including drug discovery, medicinal chemistry, and organic synthesis. tert-Butyl 6-amino-1H-indole-4-carboxylate has been found to have potential anticancer, antifungal, and antibacterial properties. It has also shown promise as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
tert-butyl 6-amino-1H-indole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)10-6-8(14)7-11-9(10)4-5-15-11/h4-7,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLLHXRYJBBXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C=CNC2=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-amino-1H-indole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-Trimethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2913417.png)
![tert-butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate](/img/structure/B2913418.png)

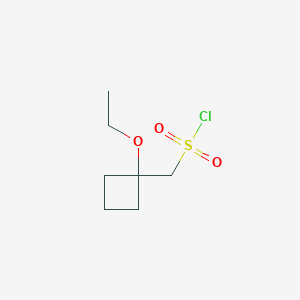
![2,2-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2913424.png)

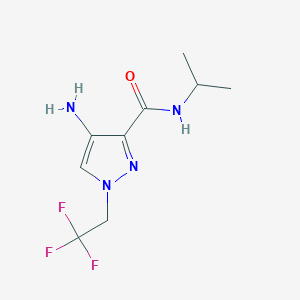
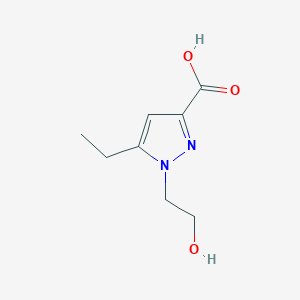
![4-cyano-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2913429.png)
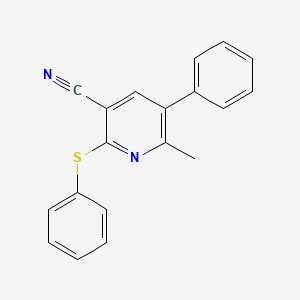
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2913432.png)
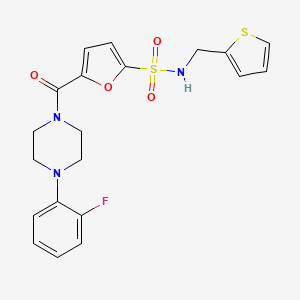
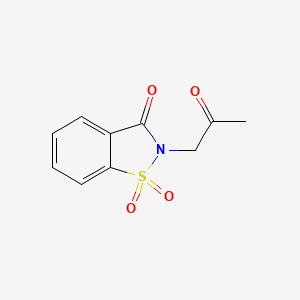
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2913439.png)